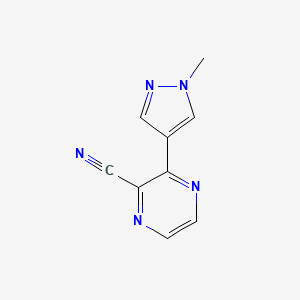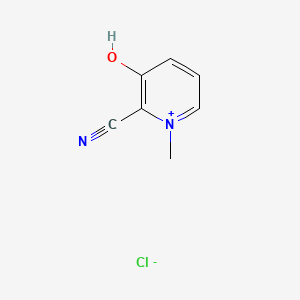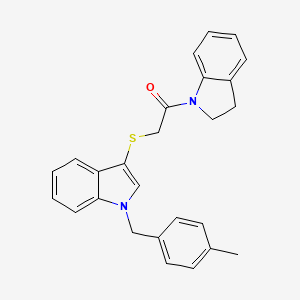
1-(indolin-1-yl)-2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(indolin-1-yl)-2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CBR-5884 and has been studied extensively for its mechanism of action and physiological effects.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
Indole derivatives are synthesized through various chemical reactions and have been a subject of study due to their interesting chemical properties. For instance, studies on the reactions between indole-2,3-diones (isatins) and 2-aminobenzylamine have led to the production of indolo[3,2-c]quinolin-6-ones, showcasing the diverse synthetic pathways possible with indole compounds (Bergman, Engqvist, Stålhandske, & Wallberg, 2003).
Biological Activities
Indole derivatives have been synthesized with the aim of exploring their antimicrobial and antifungal activities. For example, novel 1H-Indole derivatives were synthesized and shown to possess significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Aspergillus niger and Candida albicans. This highlights the potential use of such compounds in developing new antimicrobial agents (2020 Letters in Applied NanoBioScience).
Antioxidant and Antimicrobial Agents
The synthesis and evaluation of indole derivatives for their antioxidant and antimicrobial properties are of significant interest. For instance, novel chalcone derivatives containing the indole moiety have been synthesized and tested for their anti-oxidant and anti-microbial activities, demonstrating their potential as effective agents in this domain (Gopi, Sastry, & Dhanaraju, 2016).
Antifungal Activities
Indole derivatives have also been studied for their fungitoxic properties. Research on 1-(3-(benzylideneamino)phenyl)ethanone and its derivatives has provided insights into their potential application in combating fungal diseases in plants, with some compounds showing comparable or superior activity to standard fungicides (Mehton, Sharma, & Rai, 2009).
Corrosion Inhibition
Research on Schiff bases derived from amino acids and indole has explored their application in corrosion inhibition, demonstrating the potential of indole derivatives in protecting metal surfaces in corrosive environments (Vikneshvaran & Velmathi, 2017).
Propiedades
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-[1-[(4-methylphenyl)methyl]indol-3-yl]sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2OS/c1-19-10-12-20(13-11-19)16-27-17-25(22-7-3-5-9-24(22)27)30-18-26(29)28-15-14-21-6-2-4-8-23(21)28/h2-13,17H,14-16,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBWYGAQDTBLPOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)SCC(=O)N4CCC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Octahydropyrido[2,1-c]thiomorpholin-9-amine](/img/structure/B2694535.png)
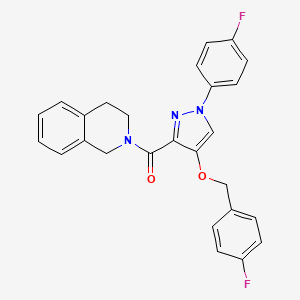
![3-[(4-Fluorophenyl)sulfanyl]-1-(2-thienyl)-1-propanone](/img/structure/B2694541.png)
![1'-Propyl-[1,4']bipiperidinyl-4-carboxylic acid dihydrochloride](/img/no-structure.png)
![4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)morpholine](/img/structure/B2694546.png)
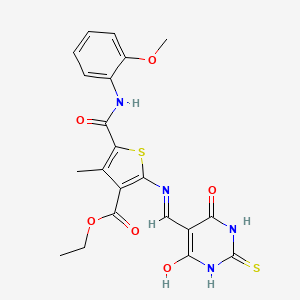

![2-(4-Methyl-3,5-dioxopyridazino[4,5-b][1,4]thiazin-6-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2694550.png)
![((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-phenylisoxazol-3-yl)methanone](/img/structure/B2694551.png)
